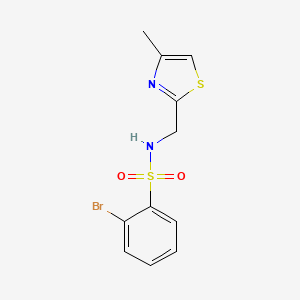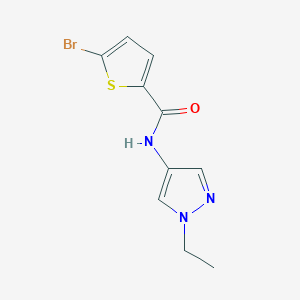![molecular formula C18H15N5O6 B14910992 2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)
2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (2,4-dinitrophenyl)hydrazone is a complex organic compound that features a phthalimide group and a hydrazone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (2,4-dinitrophenyl)hydrazone typically involves the following steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Butanal Group: The phthalimide intermediate is then reacted with butanal in the presence of a suitable catalyst.
Formation of the Hydrazone: Finally, the compound is reacted with 2,4-dinitrophenylhydrazine to form the hydrazone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic steps but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted hydrazone derivatives.
科学研究应用
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and material science. Additionally, the compound’s ability to undergo redox reactions makes it useful in various biochemical pathways.
相似化合物的比较
Similar Compounds
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride: Similar structure but with a chloride group instead of the hydrazone.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Contains a propanoic acid group instead of the butanal group.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Features an ethylamino group.
属性
分子式 |
C18H15N5O6 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
2-[(4E)-4-[(2,4-dinitrophenyl)hydrazinylidene]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H15N5O6/c24-17-13-5-1-2-6-14(13)18(25)21(17)10-4-3-9-19-20-15-8-7-12(22(26)27)11-16(15)23(28)29/h1-2,5-9,11,20H,3-4,10H2/b19-9+ |
InChI 键 |
RUNURGQINATOQX-DJKKODMXSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)




![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B14910951.png)




